molecular formula C14H9NO4 B046650 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde CAS No. 116750-06-2

5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde

Cat. No.: B046650
CAS No.: 116750-06-2
M. Wt: 255.22 g/mol
InChI Key: ZRBXPAHJXKKXME-UHFFFAOYSA-N
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Description

5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde is a complex organic compound with the molecular formula C14H9NO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde typically involves the reaction of 5-chloromethylfurfural with potassium phthalimide. The reaction proceeds under mild conditions, often in the presence of a base such as sodium acetate, and is carried out in a suitable solvent like dimethylformamide (DMF). The reaction yields the desired compound through nucleophilic substitution, followed by purification steps such as recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques like chromatography. Safety measures and environmental considerations are also integral to the industrial production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride, targeting the aldehyde group to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furancarboxylic acid.

    Reduction: 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furanmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

The compound has potential applications in biological research due to its ability to interact with biomolecules. It can be used in the design of probes and sensors for detecting specific biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. The phthalimide group is known for its biological activity, and modifications of the furan ring can lead to compounds with potential therapeutic effects.

Industry

Industrially, this compound is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde involves its interaction with specific molecular targets. The phthalimide group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The furan ring can participate in electron transfer reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furancarboxylic acid
  • 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furanmethanol
  • N-[(5-Formylfur-2-yl)methyl]phthalimide

Uniqueness

Compared to similar compounds, 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde stands out due to its specific combination of a furan ring and a phthalimide group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

5-[(1,3-dioxoisoindol-2-yl)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4/c16-8-10-6-5-9(19-10)7-15-13(17)11-3-1-2-4-12(11)14(15)18/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBXPAHJXKKXME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(O3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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